N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
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Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-17(18(7-1-2-8-18)16-6-4-10-25-16)20-11-14-13-23(22-21-14)15-5-3-9-19-12-15/h3-6,9-10,12-13H,1-2,7-8,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHPMTMJXKMUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a pyridine ring, a triazole moiety, and a thiophene group, which may contribute to its reactivity and interaction with biological targets.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Pyridine Ring : Known for its role in various biological activities.
- Triazole Ring : Often associated with antimicrobial and anticancer properties.
- Thiophene Group : Contributes to the compound's electronic properties and may enhance biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs possess significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy, as it is known to inhibit various microbial enzymes, potentially leading to effective treatment options against bacterial infections.
Anticancer Properties
The compound's ability to interact with specific cellular targets suggests potential anticancer activity. Research on related triazole derivatives has indicated that they can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may:
- Inhibit Enzymatic Activity : By binding to active sites of enzymes essential for microbial growth or cancer cell survival.
- Modulate Receptor Activity : Interacting with specific receptors involved in cell signaling pathways.
Comparative Analysis with Similar Compounds
A comparison with similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Ethyl-N-(pyridinyl)benzenesulfonamide | Pyridine and sulfonamide | Antimicrobial |
| 5-(Pyridinyl)-triazole derivatives | Triazole ring with pyridine | Enzyme inhibition |
| N-(Pyridinyl)pivalamide | Pyridine and pivalamide | Anticancer |
This table illustrates how variations in structural features can influence biological activity. The unique combination of functional groups in this compound may enhance its effectiveness compared to other compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- Antimicrobial Testing : A study investigated the antimicrobial effects of triazole derivatives against various bacterial strains. Results indicated that modifications to the triazole structure significantly affected potency .
- Cancer Cell Line Studies : Research involving triazole-based compounds demonstrated their ability to inhibit tumor growth in vitro. The findings suggest that these compounds could serve as lead candidates for further development in cancer therapy .
- Enzyme Inhibition Assays : The effectiveness of similar compounds as enzyme inhibitors was assessed through various biochemical assays. These studies highlighted the potential for developing targeted therapies based on structural modifications of the triazole ring.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
- Methodological Answer : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by coupling reactions to introduce the cyclopentanecarboxamide and thiophene moieties. Key steps include:
- Azide preparation : Reaction of pyridinyl alkyne with sodium azide.
- Click chemistry : CuAAC reaction under inert conditions (e.g., nitrogen atmosphere) with catalytic Cu(I) salts (e.g., CuBr) .
- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to attach the cyclopentane-thiophene carboxamide group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for final product isolation .
Q. How is the compound characterized structurally?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- NMR spectroscopy : H and C NMR to confirm connectivity and stereochemistry (e.g., pyridine protons at δ 8.5–9.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : SHELXL refinement for resolving crystal packing and anisotropic displacement parameters .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Catalyst screening : Test alternative Cu(I) sources (e.g., CuI vs. CuBr) and ligands (e.g., TBTA) to enhance CuAAC efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMSO, DMF) to improve reaction kinetics .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and minimize side products .
- Yield tracking : Monitor intermediates via TLC and HPLC to identify bottlenecks .
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .
- Structural analogs : Synthesize derivatives to isolate the impact of specific functional groups (e.g., pyridine vs. thiophene substitutions) .
- Statistical analysis : Apply ANOVA or multivariate regression to account for variability in cell lines or assay conditions .
Q. What computational methods predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cytochrome P450) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett constants) with activity .
Q. What strategies mitigate challenges in crystallizing this compound?
- Methodological Answer :
- Solvent screening : Test mixed solvents (e.g., dichloromethane/hexane) to induce slow crystallization .
- Cryocooling : Use liquid nitrogen to stabilize crystals during X-ray data collection .
- Software tools : SHELXPRO for resolving twinning or disorder in diffraction data .
Q. How to design SAR studies for analogs with improved metabolic stability?
- Methodological Answer :
- Bioisosteric replacement : Substitute thiophene with furan or pyrazole to reduce oxidative metabolism .
- Prodrug strategies : Introduce ester or phosphate groups to enhance solubility and bioavailability .
- In vitro assays : Use liver microsomes or CYP450 isoforms to quantify metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
